molecular formula C11H15N B13526227 3-Methyl-1-phenylcyclobutan-1-amine

3-Methyl-1-phenylcyclobutan-1-amine

Cat. No.: B13526227
M. Wt: 161.24 g/mol
InChI Key: BWKNLOUMYHHAPS-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylcyclobutan-1-amine is an organic compound with the molecular formula C₁₁H₁₅N It is a cyclobutane derivative with a phenyl group and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with phenylmagnesium bromide, followed by reductive amination with ammonia or an amine source. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3-Methyl-1-phenylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclobutan-1-amine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    1-Phenylcyclobutan-1-amine: Lacks the methyl group, leading to variations in steric and electronic effects.

    Cyclobutan-1-amine: Lacks both the phenyl and methyl groups, making it a simpler structure with different reactivity.

Uniqueness

3-Methyl-1-phenylcyclobutan-1-amine is unique due to the presence of both a phenyl group and a methyl group on the cyclobutane ring

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-methyl-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C11H15N/c1-9-7-11(12,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3

InChI Key

BWKNLOUMYHHAPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

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